molecular formula C20H16F2N2O3S2 B2451139 2,5-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955710-67-5

2,5-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No. B2451139
CAS RN: 955710-67-5
M. Wt: 434.48
InChI Key: BGNCFCMYNVBGEF-UHFFFAOYSA-N
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Description

“2,5-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide” is a chemical compound with the molecular formula C20H16F2N2O3S2 and a molecular weight of 434.48 .

Scientific Research Applications

Molecular Interactions and Inhibition Potentials

  • A study focused on the interactions between human carbonic anhydrases (hCAs) and a class of benzenesulfonamides, which are closely related to the compound . This research highlighted the significance of nonpolar contacts for hCA inhibitors (Bruno et al., 2017).

Synthesis and Characterization

  • Research on the synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives provided insights into the importance of F⋯O interactions. These studies are crucial for understanding the chemical properties and potential applications of similar compounds (Grudova et al., 2020).

Inhibitory Effects and Potential Therapeutic Applications

  • A study evaluated the use of similar phosphatidylinositol 3-kinase inhibitors for treating idiopathic pulmonary fibrosis and cough, demonstrating potential therapeutic applications (Norman, 2014).

Chemical Reactions and Transformations

  • Research on the unexpected reaction of 2-alkynylaryldiazonium tetrafluoroborate with sulfur dioxide in the presence of morpholin-4-amine highlighted novel chemical transformations. Understanding these reactions is essential for synthesizing related compounds (Luo et al., 2015).

Pharmacological Evaluation

  • A study on the synthesis, structure elucidation, and pharmacological evaluation of novel polyfluoro substituted pyrazoline type sulfonamides as multi-target agents indicated significant inhibitory profiles against human enzymes. These findings could have implications for drug development (Yamali et al., 2020).

properties

IUPAC Name

2,5-difluoro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O3S2/c21-15-4-6-17(22)19(11-15)29(26,27)23-16-5-3-13-7-8-24(12-14(13)10-16)20(25)18-2-1-9-28-18/h1-6,9-11,23H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNCFCMYNVBGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

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